

# Additive Antiviral Effect of MIV-150 Combined with Carrageenan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Miv 150  |           |  |  |  |
| Cat. No.:            | B1677211 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The development of effective topical microbicides is a critical strategy in the prevention of sexually transmitted infections (STIs). This guide provides a comparative analysis of the combined antiviral effect of MIV-150, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and carrageenan, a sulfated polysaccharide from red seaweed. This combination, often formulated as a gel (e.g., PC-815 or MZC/PC-1005), demonstrates a promising additive or synergistic effect against a range of viruses, primarily Human Immunodeficiency Virus (HIV) and Human Papillomavirus (HPV).

## **Mechanism of Action: A Dual-Pronged Approach**

The enhanced efficacy of the MIV-150 and carrageenan combination stems from their distinct and complementary mechanisms of action that target different stages of the viral life cycle.

MIV-150 acts as a non-competitive inhibitor of viral reverse transcriptase.[1] By binding to a hydrophobic pocket near the active site of the enzyme, it induces a conformational change that disrupts the enzyme's ability to convert viral RNA into DNA, a crucial step for the replication of retroviruses like HIV.[2][3][4]

Carrageenan, on the other hand, is a potent viral entry inhibitor. Its highly sulfated polysaccharide structure mimics heparan sulfate proteoglycans on the host cell surface, which many viruses use as attachment receptors.[5][6] Carrageenan can directly bind to viral envelope glycoproteins (in the case of enveloped viruses like HIV) or capsid proteins (for non-





enveloped viruses like HPV), thereby blocking the initial attachment of the virus to the host cell and preventing subsequent entry.[7][8][9]

This dual mechanism ensures that even if some virions evade the initial blockade by carrageenan, their replication is subsequently halted by MIV-150 within the cell.

## **Quantitative Antiviral Activity**

The combination of MIV-150 and carrageenan has been shown to be significantly more potent than carrageenan alone. The following tables summarize the in vitro efficacy of the individual components and their combination against HIV and HPV.



| Compound/<br>Formulation                          | Virus                      | Assay Type          | Cell Line | EC50                                              | Citation |
|---------------------------------------------------|----------------------------|---------------------|-----------|---------------------------------------------------|----------|
| MIV-150                                           | HIV-1                      | Syncytial<br>Assay  | -         | Sub-<br>nanomolar to<br>nanomolar                 | [10]     |
| Carrageenan<br>(Carraguard)                       | HIV-1 Clinical<br>Isolates | Syncytial<br>Assay  | -         | -                                                 | [10]     |
| PC-815 (MIV-<br>150 +<br>Carrageenan)             | HIV-1 Clinical<br>Isolates | Syncytial<br>Assay  | -         | ~10 times<br>stronger than<br>Carraguard<br>alone | [10]     |
| MIV-150 in<br>CVL                                 | HIV                        | Cell-based<br>assay | -         | <2 nM                                             | [11]     |
| Carrageenan<br>in CVL                             | HPV                        | Cell-based<br>assay | -         | <100 ng/mL                                        | [11]     |
| PC-1005<br>(MZC Gel) in<br>CVL (4h post-<br>dose) | HIV                        | Cell-based<br>assay | -         | Mean of 0.78<br>nM (MIV-150)                      | [11]     |
| PC-1005<br>(MZC Gel) in<br>CVL (4h post-<br>dose) | HPV                        | Cell-based<br>assay | -         | Mean of<br>67.43 ng/mL<br>(Carrageenan<br>)       | [11]     |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CVL stands for cervicovaginal lavage.



| Formulation                | Animal Model | Challenge<br>Virus | Protection<br>Rate                  | Citation |
|----------------------------|--------------|--------------------|-------------------------------------|----------|
| MIV-150/ZA/CG<br>Gel (MZC) | Macaques     | Vaginal SHIV-RT    | ~75% protection<br>24h after dosing | [9]      |
| MIV-150/ZA/CG<br>Gel (MZC) | Macaques     | Vaginal SHIV-RT    | Complete<br>protection up to<br>8h  | [9]      |

SHIV-RT is a chimeric simian-human immunodeficiency virus containing the reverse transcriptase of HIV.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of MIV-150 and carrageenan.

## **Microtiter Syncytial Assay (for HIV-1)**

This assay is used to determine the ability of a compound to inhibit HIV-1-induced syncytia (giant cell) formation.

- Principle: Certain strains of HIV-1 cause infected T-cells to fuse with uninfected cells, forming large, multinucleated syncytia. The number of syncytia is proportional to the extent of viral replication. Antiviral agents will inhibit this process.
- Materials:
  - Target cells (e.g., MT-2 cells)
  - HIV-1 viral stock (e.g., HIV-1MN)
  - Test compounds (MIV-150, carrageenan, PC-815)
  - 96-well microtiter plates
  - Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)



- Microscope
- Procedure:
  - Seed target cells into 96-well plates at a predetermined density.
  - Prepare serial dilutions of the test compounds.
  - Add the diluted compounds to the wells containing the target cells.
  - Add a standardized amount of HIV-1 viral stock to each well (except for cell control wells).
  - Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 4-6 days).
  - After incubation, examine the plates under a microscope and count the number of syncytia in each well.
  - The EC50 is calculated as the concentration of the compound that inhibits syncytia formation by 50% compared to the virus control (no compound).

## Pseudovirus-Based Neutralization Assay (for HPV)

This assay measures the ability of a compound to inhibit the entry of HPV pseudoviruses into host cells.

- Principle: HPV pseudoviruses are non-replicating viral particles that contain a reporter gene
   (e.g., luciferase or green fluorescent protein GFP) instead of the viral genome. When these
   pseudoviruses infect a host cell, the reporter gene is expressed, and its signal can be
   quantified. A reduction in the reporter signal in the presence of a test compound indicates
   inhibition of viral entry.
- Materials:
  - Target cells (e.g., 293FT or HeLa cells)
  - HPV pseudovirus stock (e.g., HPV16) carrying a luciferase reporter gene
  - Test compounds (carrageenan, PC-1005)



- 96-well cell culture plates
- Culture medium
- Luciferase assay reagent
- Luminometer
- Procedure:
  - Seed target cells into 96-well plates and incubate to allow for cell attachment.
  - Prepare serial dilutions of the test compounds.
  - In a separate plate, pre-incubate the HPV pseudovirus with the diluted compounds for a set period (e.g., 1 hour at 37°C).
  - Transfer the pseudovirus-compound mixture to the wells containing the target cells.
  - Incubate the plates for 48-72 hours to allow for pseudovirus entry and reporter gene expression.
  - Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
  - Measure the luminescence in each well using a luminometer.
  - The EC50 is calculated as the concentration of the compound that reduces luciferase activity by 50% compared to the virus control.

## Plaque Reduction Assay (General Antiviral Activity)

This is a classic virology assay to quantify infectious virus and evaluate the efficacy of antiviral compounds.

 Principle: Lytic viruses form clear zones of cell death, called plaques, in a confluent monolayer of host cells. The number of plaques is directly proportional to the number of



infectious virus particles. Antiviral compounds will reduce the number and/or size of these plaques.

#### Materials:

- Susceptible host cell line (e.g., Vero cells)
- Lytic virus stock
- Test compounds
- 6- or 12-well plates
- Culture medium
- Semi-solid overlay medium (containing, for example, methylcellulose or agarose)
- Crystal violet staining solution

#### Procedure:

- Seed host cells in multi-well plates to form a confluent monolayer.
- Prepare serial dilutions of the test compounds.
- Pre-treat the cell monolayers with the diluted compounds for a specified time.
- Infect the cells with a known amount of virus (multiplicity of infection MOI) that will
  produce a countable number of plaques.
- After a virus adsorption period, remove the inoculum and overlay the cells with the semisolid medium containing the respective concentrations of the test compound.
- Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).
- Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.
- Count the number of plaques in each well.



 The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

## Visualizing the Mechanisms and Workflow

To better illustrate the combined antiviral strategy and the experimental process, the following diagrams are provided.



Click to download full resolution via product page

Caption: Dual mechanism of action of MIV-150 and Carrageenan.





Click to download full resolution via product page

Caption: General workflow for in vitro antiviral testing.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Triple-Color Pseudovirion-Based Assay to Detect Neutralizing Antibodies against Human Papillomavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibtbioservices.com [ibtbioservices.com]
- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. virongy.com [virongy.com]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Additive Antiviral Effect of MIV-150 Combined with Carrageenan: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677211#additive-antiviral-effect-of-miv-150-combined-with-carrageenan]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com